
Acide thiolane-3-carboxylique
Vue d'ensemble
Description
Thiolane-3-carboxylic acid is a useful research compound. Its molecular formula is C5H8O2S and its molecular weight is 132.18 g/mol. The purity is usually 95%.
The exact mass of the compound Thiolane-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiolane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiolane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
L’acide thiolane-3-carboxylique joue un rôle important dans la synthèse organique en raison de sa fonctionnalité acide carboxylique. Il peut participer à diverses réactions organiques telles que la substitution, l’élimination et le couplage. La structure du composé permet la formation de liaisons hydrogène avec des composés polaires, ce qui conduit à des points d’ébullition élevés et à une solubilité dans des solvants polaires comme l’eau et les alcools .
Nanotechnologie
Dans le domaine de la nanotechnologie, l’this compound est utilisé comme modificateur de surface. Il améliore la dispersion et l’incorporation de nanoparticules métalliques ou de nanostructures carbonées comme les nanotubes de carbone et le graphène. Ceci est crucial pour le développement de nanomatériaux ayant des propriétés améliorées .
Chimie des polymères
L’this compound trouve des applications en chimie des polymères comme monomère, additif ou catalyseur. Son groupe acide carboxylique peut réagir avec divers composés pour former des polymères ou modifier des polymères existants, ce qui est essentiel pour créer des matériaux ayant des caractéristiques spécifiques .
Chimie médicinale
Les dérivés du thiolane, y compris l’this compound, sont connus pour leurs propriétés pharmacologiques. Ils servent d’intermédiaires clés dans la synthèse de médicaments ayant des activités anti-inflammatoires, antimicrobiennes et anticancéreuses. Le motif thiolane est une caractéristique commune dans de nombreux composés biologiquement actifs .
Inhibition de la corrosion
Les composés thiolane sont des inhibiteurs de corrosion efficaces, en particulier dans les applications industrielles. L’this compound peut faire partie de formulations qui protègent les métaux de la corrosion, prolongeant ainsi la durée de vie des composants et des structures métalliques .
Électronique organique
Les dérivés du thiolane sont essentiels au développement de l’électronique organique. Ils sont utilisés dans la fabrication de semi-conducteurs organiques, de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED). Ces applications bénéficient des propriétés électroniques conférées par le cycle thiolane .
Formulations anesthésiques
Certains dérivés du thiolane ont été utilisés comme anesthésiques locaux. Par exemple, l’articaïne, qui contient un cycle thiolane, est utilisée comme anesthésique dentaire en Europe. L’this compound pourrait potentiellement être utilisé pour synthétiser des composés similaires .
Sciences de l’environnement
En sciences de l’environnement, l’this compound peut être utilisé pour modifier les propriétés de surface des matériaux qui interagissent avec les polluants. Cela peut améliorer l’absorption et la dégradation des substances nocives, contribuant ainsi aux efforts de remédiation environnementale .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Thiolane-3-carboxylic acid, like other thiophene derivatives, is a biologically active compound . More research is needed to identify the specific targets and their roles.
Mode of Action
It’s known that thiophene derivatives interact with various biological targets, leading to a variety of biological effects . The exact interaction of Thiolane-3-carboxylic acid with its targets and the resulting changes are areas for future research.
Biochemical Pathways
Thiolane-3-carboxylic acid, as a thiophene derivative, may be involved in various biochemical pathways. Thiophene derivatives are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of Thiolane-3-carboxylic acid at the molecular and cellular level are areas for future research.
Action Environment
It’s known that thiophene derivatives have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) . This suggests that the action of Thiolane-3-carboxylic acid may be influenced by environmental factors related to these applications.
Analyse Biochimique
Biochemical Properties
Thiolane-3-carboxylic acid participates in biochemical reactions, particularly in the synthesis of thiophene derivatives
Cellular Effects
Thiophene derivatives, which can be synthesized from Thiolane-3-carboxylic acid, have been shown to exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Molecular Mechanism
It is known to participate in the synthesis of thiophene derivatives
Propriétés
IUPAC Name |
thiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQHVPRAPQLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18133-20-5 | |
| Record name | thiolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

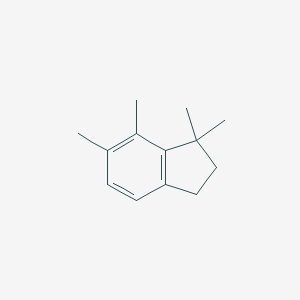
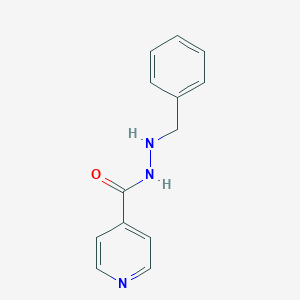
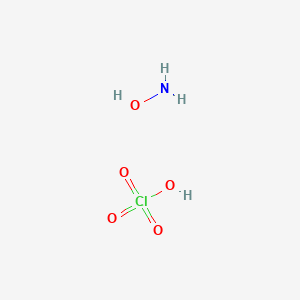
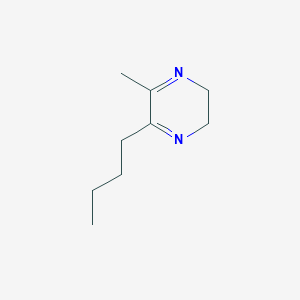

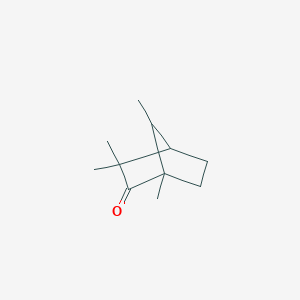
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)

